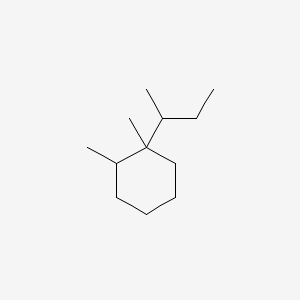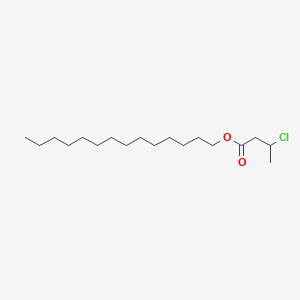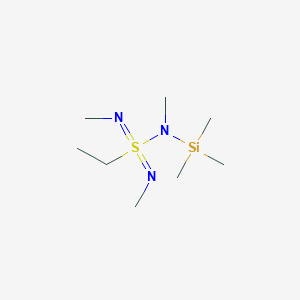
N,N',N''-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide is a unique organosilicon compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of both trimethylsilyl and ethanesulfonodiimidamide groups, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide typically involves the reaction of trimethylsilyl chloride with ethanesulfonodiimidamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a product that meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent and temperature conditions are critical to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide depend on the type of reaction. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives.
Applications De Recherche Scientifique
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to modify the pharmacokinetic properties of therapeutic compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. The ethanesulfonodiimidamide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyltrimethylsilylamine: This compound shares the trimethylsilyl group but differs in its amine structure.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Similar in having a trimethylsilyl group, but with a trifluoroacetamide moiety.
Uniqueness
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide is unique due to the combination of its trimethylsilyl and ethanesulfonodiimidamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
89902-42-1 |
|---|---|
Formule moléculaire |
C8H23N3SSi |
Poids moléculaire |
221.44 g/mol |
Nom IUPAC |
N-(S-ethyl-N,N'-dimethylsulfonodiimidoyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C8H23N3SSi/c1-8-12(9-2,10-3)11(4)13(5,6)7/h8H2,1-7H3 |
Clé InChI |
ZSQIAPPLGBFJDG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=NC)(=NC)N(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


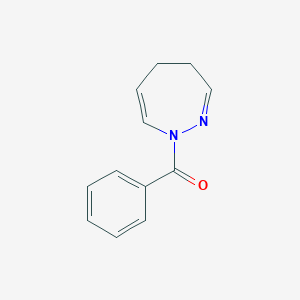
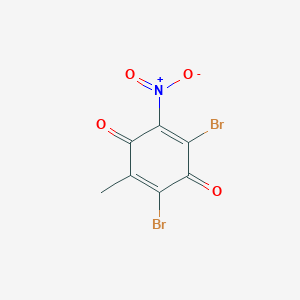

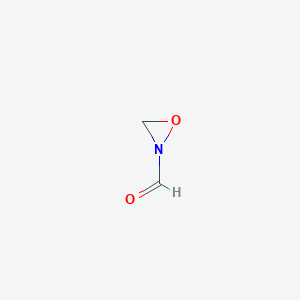
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
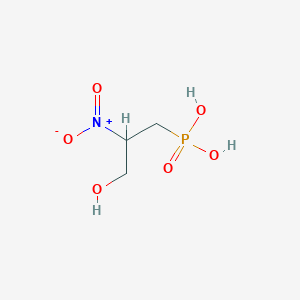
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
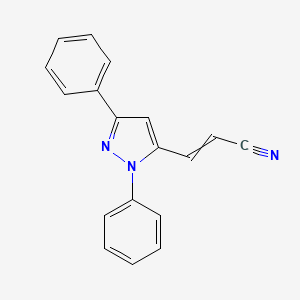
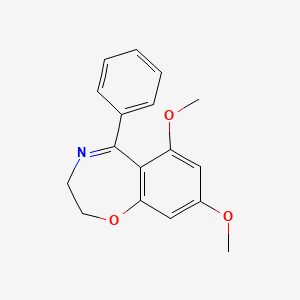

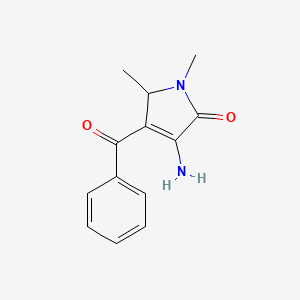
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
